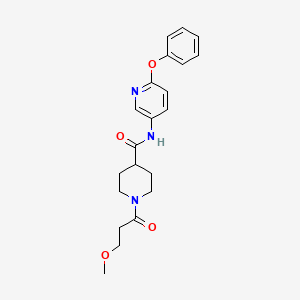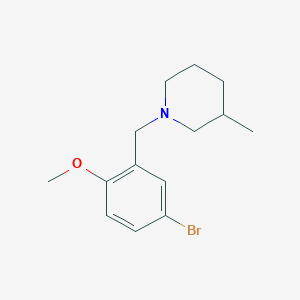
1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, also known as MP-10, is a compound that has gained attention in the scientific community for its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are involved in the development and progression of various diseases. For example, in cancer research, 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. In Alzheimer's disease research, 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to inhibit the activity of the enzyme beta-secretase, which is involved in the production of amyloid beta.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide vary depending on the disease being studied. In cancer research, 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease research, 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to reduce the levels of amyloid beta in the brain. In Parkinson's disease research, 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to protect dopaminergic neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in lab experiments is its potential to inhibit the growth of cancer cells and reduce the accumulation of amyloid beta in Alzheimer's disease. However, one limitation is that the mechanism of action of 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is not fully understood, which makes it difficult to predict its effects in different disease models.
Future Directions
For 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide research include further studies on its mechanism of action and potential use in the treatment of other diseases, as well as the development of more efficient synthesis methods and optimization of its pharmacokinetic properties.
Synthesis Methods
The synthesis of 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide involves several steps, including the reaction of 3-methoxypropanoic acid with thionyl chloride to form 3-methoxypropanoyl chloride. This is then reacted with 6-amino-3-pyridinecarboxylic acid to form 1-(3-methoxypropanoyl)-N-(6-pyridin-3-yl)carboxamide. The final step involves the reaction of this compound with phenyl magnesium bromide to form 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide.
Scientific Research Applications
1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer. In Alzheimer's disease research, 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to reduce the accumulation of amyloid beta, a protein that is associated with the development of Alzheimer's disease. In Parkinson's disease research, 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to protect dopaminergic neurons from oxidative stress.
properties
IUPAC Name |
1-(3-methoxypropanoyl)-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-14-11-20(25)24-12-9-16(10-13-24)21(26)23-17-7-8-19(22-15-17)28-18-5-3-2-4-6-18/h2-8,15-16H,9-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFDLHWXJLXUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)

![2-{[3-(2-bromophenoxy)propyl]amino}ethanol](/img/structure/B5164138.png)


![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5164165.png)
![2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]methyl}-3H-imidazo[4,5-c]pyridine diethanedioate](/img/structure/B5164167.png)
![5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5164175.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5164185.png)

![2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5164215.png)

![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B5164236.png)
![N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine](/img/structure/B5164237.png)